molecular formula C10H15NO B3048780 2-(3-METHOXY-4-METHYLPHENYL)ETHANAMINE CAS No. 18149-16-1

2-(3-METHOXY-4-METHYLPHENYL)ETHANAMINE

Cat. No.: B3048780
CAS No.: 18149-16-1
M. Wt: 165.23 g/mol
InChI Key: PXSYKFKOKXYQRH-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-methylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted phenethylamine, which influences its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

2-(3-methoxy-4-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSYKFKOKXYQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515245
Record name 2-(3-Methoxy-4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18149-16-1
Record name 2-(3-Methoxy-4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-methylphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-4-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).

    Amination: The bromide is reacted with ammonia or an amine to form the desired ethanamine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or continuous flow processes, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-methylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(3-Methoxy-4-methylphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents on Benzene Ring Molecular Weight (g/mol) logP<sup>*</sup>
2-(3-Methoxy-4-methylphenyl)ethanamine 3-OCH₃, 4-CH₃ 179.24 1.8
Phenethylamine No substituents 121.18 1.4
2C-H (2,5-Dimethoxyphenethylamine) 2-OCH₃, 5-OCH₃ 211.26 1.2
4-Methylphenethylamine 4-CH₃ 135.21 1.6
Mescaline (3,4,5-Trimethoxyphenethylamine) 3-OCH₃, 4-OCH₃, 5-OCH₃ 211.26 0.9

<sup>*</sup>Predicted logP values (octanol-water partition coefficient) using ChemDraw software.

Key Observations :

  • The methyl group at the 4-position improves lipophilicity (logP = 1.8) relative to mescaline (logP = 0.9), suggesting better blood-brain barrier penetration.
Pharmacological Comparisons

While direct studies on this compound are sparse, inferences can be drawn from structurally similar compounds:

  • Receptor Affinity: Serotonin Receptors (5-HT₂A): Methoxy-substituted phenethylamines like 2C-H and mescaline exhibit high 5-HT₂A agonism, a property linked to hallucinogenic effects. The absence of a 5-methoxy group in this compound may reduce 5-HT₂A binding compared to mescaline . TAAR1: Methyl-substituted phenethylamines (e.g., 4-methylphenethylamine) show moderate TAAR1 activation, which modulates dopamine and serotonin release. The presence of both methyl and methoxy groups in this compound may enhance TAAR1 interaction .
  • Metabolism : Methoxy groups are typically demethylated by cytochrome P450 enzymes (e.g., CYP2D6), while methyl groups undergo slower oxidation. This suggests that this compound may have a longer half-life than mescaline but shorter than 4-methylphenethylamine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-METHOXY-4-METHYLPHENYL)ETHANAMINE
Reactant of Route 2
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2-(3-METHOXY-4-METHYLPHENYL)ETHANAMINE

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